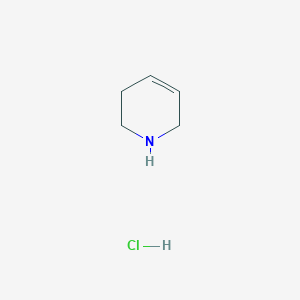

1,2,3,6-Tetrahydropyridine hydrochloride

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.ClH/c1-2-4-6-5-3-1;/h1-2,6H,3-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCYWWIZGOUXCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583715 | |

| Record name | 1,2,3,6-Tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18513-79-6 | |

| Record name | 18513-79-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,6-Tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-Tetrahydropyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2,3,6-Tetrahydropyridine hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1,2,3,6-Tetrahydropyridine Hydrochloride

Introduction: The Dual Identity of a Heterocyclic Scaffold

1,2,3,6-Tetrahydropyridine is a six-membered, nitrogen-containing heterocyclic compound featuring a single endocyclic double bond.[1][2] As a hydrochloride salt, its stability and solubility are enhanced, making it a versatile intermediate in organic synthesis. However, the significance of this scaffold in modern science is defined by a profound duality. On one hand, it serves as a foundational building block for a diverse range of bioactive molecules and pharmaceutical agents.[1][3] On the other, a simple derivative, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is a potent and selective neurotoxin.[4] The accidental discovery of MPTP's ability to induce irreversible Parkinsonism in humans unveiled a crucial tool for neurodegenerative disease research, permanently cementing the importance of the tetrahydropyridine core in drug development and neuroscience.[1][5][6] This guide provides an in-depth exploration of the chemical properties of 1,2,3,6-tetrahydropyridine hydrochloride, with a necessary and extensive focus on the well-documented reactivity and biological mechanism of its most famous derivative, MPTP, which serves as the primary exemplar of this chemical class for researchers.

Physicochemical Properties

The hydrochloride salt form of 1,2,3,6-tetrahydropyridine and its derivatives confers properties essential for their use in research and synthesis, primarily improved stability and solubility in aqueous media compared to the free base.[7]

| Property | Data for 1,2,3,6-Tetrahydropyridine | Data for 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine HCl (MPTP HCl) |

| Molecular Formula | C₅H₉N·HCl | C₁₂H₁₅N·HCl[8] |

| Molecular Weight | 119.59 g/mol (calculated) | 209.71 g/mol [9] |

| Appearance | Colorless liquid (free base)[10] | White to light yellow crystalline powder[11][12] |

| Melting Point | Not readily available for HCl salt | 249-254 °C[12][13] |

| Boiling Point | ~115 °C (free base) | 128-132 °C at 12 Torr (free base)[5] |

| Solubility | Soluble in water | Soluble in water (10 mg/mL) and DMSO[14] |

| Stability & Storage | Store in a cool, dry, well-ventilated place away from heat and ignition sources.[15] | Stable under proper conditions. Store locked up in a cool, dark place away from oxidizing agents.[8] Aqueous solutions are stable for ~24 hours at 4°C.[14] |

Synthesis of the Tetrahydropyridine Ring System

The 1,2,3,6-tetrahydropyridine scaffold can be constructed through various synthetic strategies, including cyclization reactions, palladium-catalyzed Heck reactions, and aza-Diels-Alder reactions.[2][16] The choice of method depends on the desired substitution pattern.

A foundational synthesis for many derivatives starts from a substituted 4-piperidone. The synthesis of the neurotoxin MPTP, for instance, was first achieved by the reaction of phenylmagnesium bromide with 1-methyl-4-piperidinone, followed by dehydration.[5]

Caption: Synthesis of MPTP from 1-methyl-4-piperidone.

General Experimental Protocol: Grignard Reaction and Dehydration

-

Grignard Addition: To a solution of 1-methyl-4-piperidone in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of phenylmagnesium bromide is added dropwise at a reduced temperature (e.g., 0 °C). The causality here is the nucleophilic attack of the Grignard reagent's carbanion on the electrophilic carbonyl carbon of the piperidone.

-

Quenching: After the addition is complete and the reaction has stirred for a sufficient time, it is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. This protonates the intermediate alkoxide to form the tertiary alcohol and neutralizes excess Grignard reagent.

-

Extraction & Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol intermediate.

-

Dehydration: The crude alcohol is dissolved in a suitable solvent and treated with a strong acid (e.g., HCl, H₂SO₄, or p-toluenesulfonic acid) and heated. The acid protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water forms the stable tetrasubstituted double bond, yielding the 1,2,3,6-tetrahydropyridine product.

-

Purification: The final product can be purified by distillation under reduced pressure or by recrystallization of its hydrochloride salt.[11]

Chemical Reactivity and the Mechanism of Neurotoxicity

The chemical reactivity of the 1,2,3,6-tetrahydropyridine ring is dominated by the nucleophilicity of the tertiary amine and the electrophilicity of the C=C double bond. However, its most studied reaction is the metabolic oxidation that transforms the benign precursor MPTP into a potent neurotoxin. This bioactivation pathway is a critical example of its chemical properties and the cornerstone of its application in neuroscience.

Bioactivation of MPTP to MPP⁺

MPTP itself is not the toxic agent. As a lipophilic molecule, it readily crosses the blood-brain barrier.[5] Once in the brain, it is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily located in astrocytes, into the toxic cation 1-methyl-4-phenylpyridinium (MPP⁺).[5][11][17]

The mechanism proceeds in two key steps:

-

Oxidation to MPDP⁺: MAO-B catalyzes the oxidation of MPTP to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP⁺).

-

Spontaneous Oxidation to MPP⁺: MPDP⁺ is unstable and undergoes further spontaneous oxidation to the final toxic product, MPP⁺.

This newly formed MPP⁺ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[11] Inside the neuron, MPP⁺ accumulates in the mitochondria and potently inhibits Complex I of the electron transport chain.[17] This action blocks ATP production, generates excessive reactive oxygen species, induces oxidative stress, and ultimately leads to the death of the dopaminergic neuron.[18][19] This selective destruction of dopamine-producing neurons in the substantia nigra is what causes the symptoms of Parkinson's disease.[5][11]

Caption: Bioactivation pathway of MPTP to the neurotoxin MPP⁺.

Analytical Characterization

Confirming the structure and purity of 1,2,3,6-tetrahydropyridine derivatives relies on standard spectroscopic techniques.

| Technique | Expected Signature for 1,2,3,6-Tetrahydropyridine Scaffold |

| ¹H NMR | Vinyl Proton: A signal in the olefinic region (~5.5-6.0 ppm).Allylic Protons: Signals adjacent to the double bond and the nitrogen (~2.5-3.5 ppm).Other Methylene Protons: Signals in the aliphatic region (~2.0-2.5 ppm).N-Substituent: Signal corresponding to the substituent on the nitrogen (e.g., N-CH₃ singlet ~2.3 ppm). |

| ¹³C NMR | Vinyl Carbons: Two signals in the olefinic region (~120-135 ppm).Allylic Carbons: Signals deshielded by the adjacent double bond and nitrogen (~45-60 ppm).N-Substituent Carbon: Signal corresponding to the substituent on the nitrogen. |

| FT-IR | C=C Stretch: A weak to medium absorption around 1640-1680 cm⁻¹.C-N Stretch: An absorption in the 1020-1250 cm⁻¹ region.=C-H Stretch: A signal just above 3000 cm⁻¹.N⁺-H Stretch (for HCl salt): A broad absorption in the 2200-3000 cm⁻¹ range. |

| Mass Spec (EI) | Molecular Ion (M⁺): A peak corresponding to the mass of the free base.Fragmentation: Common fragmentation patterns include loss of the N-substituent and cleavage of the ring. |

Note: Specific chemical shifts and patterns will vary based on the substitution pattern and the solvent used.[20][21][22]

Applications in Research and Drug Development

The profound and specific neurotoxicity of MPTP has made it an invaluable tool for the scientific community.

-

Modeling Parkinson's Disease: The primary application of MPTP hydrochloride is to induce parkinsonism in animal models, particularly in mice and non-human primates.[11][19][23] These models are instrumental for studying the pathogenesis of Parkinson's disease, understanding the mechanisms of neurodegeneration, and testing the efficacy of potential neuroprotective and restorative therapies.[6][14]

-

Drug Discovery Scaffold: The tetrahydropyridine ring is a "privileged structure" in medicinal chemistry.[1] Its rigid conformation and ability to present substituents in defined spatial orientations make it an attractive core for designing ligands that target a wide range of receptors and enzymes in the central nervous system and beyond.[1][2]

-

Synthetic Intermediate: As a versatile heterocyclic building block, it is used in the synthesis of more complex molecules, including potential analgesics and other pharmaceutical agents.[5][7]

Safety, Handling, and Disposal

Given the severe neurotoxic potential demonstrated by MPTP, all 1,2,3,6-tetrahydropyridine derivatives should be handled with extreme caution as potentially hazardous substances. The hydrochloride salt is classified as toxic if swallowed.[8][12]

Mandatory Safety Protocol

-

Engineering Controls: All work with 1,2,3,6-tetrahydropyridine hydrochloride, especially in powder form, must be conducted in a certified chemical fume hood to prevent inhalation.[24] An eyewash station and safety shower must be readily accessible.[25]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid creating dust.[25] Do not eat, drink, or smoke in the handling area.[8] Wash hands thoroughly after handling, even if gloves were worn.[24]

-

First Aid:

-

Ingestion: IF SWALLOWED, rinse mouth and immediately call a POISON CENTER or doctor.[8][24]

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing.[25]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

-

Storage: Store locked up in a tightly closed container in a cool, dark, and dry place, segregated from incompatible materials like oxidizing agents.[8]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.[25]

Conclusion

1,2,3,6-Tetrahydropyridine hydrochloride and its derivatives represent a fascinating class of compounds whose chemical properties are inextricably linked to their biological impact. The reactivity of the core structure, exemplified by the metabolic activation of MPTP to the potent neurotoxin MPP⁺, provides a powerful lesson in toxicology and has furnished researchers with an indispensable model for studying neurodegenerative disease. Beyond this critical application, the tetrahydropyridine scaffold remains a valuable building block in the ongoing quest for novel therapeutics. A thorough understanding of its synthesis, reactivity, and stringent handling requirements is therefore essential for any scientist working in the fields of organic synthesis, medicinal chemistry, and neuroscience.

References

-

Wikipedia. (n.d.). MPTP. [Link]

-

Gubriy, A., et al. (2013). Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by mitochondrion-targeted cytochrome P450 2D6: implications in Parkinson disease. The Journal of biological chemistry. [Link]

-

Langston, J. W. (2017). The MPTP Story. Journal of Parkinson's disease. [Link]

-

Glennon, R. A., et al. (2004). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of medicinal chemistry. [Link]

-

University Health Network. (2024). RISK ASSESSMENT BY AGENT: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). [Link]

-

PubChem. (n.d.). 1,2,3,6-Tetrahydropyridine. [Link]

-

ResearchGate. (n.d.). MPTP is a byproduct during the chemical synthesis of a meperidine.... [Link]

-

Spectral Database for Organic Compounds, SDBS. (n.d.). 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride. [Link]

-

Autechaux. (n.d.). Exploring 1-Methyl-1,2,3,6-Tetrahydropyridine Hydrochloride: A Key Pharmaceutical Intermediate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3,6-Tetrahydropyridines. [Link]

-

Beilstein Journals. (n.d.). Photoinduced 1,2,3,4-tetrahydropyridine ring conversions. [Link]

-

PubChem. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. [Link]

-

NIST. (n.d.). 1,2,3,6-Tetrahydropyridine. [Link]

-

Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. J. Clinical Medical Reviews and Reports. [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis.... [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/3b73eb423d2424075b8e967a5b3991f868d40788]([Link]

-

Kim, H., et al. (2024). Oral Administration of Astrocyte-Targeted Natural Antioxidants Suppress NOX4-Driven Neuroinflammation and Restore Hippocampal Neurogenesis in MPTP-Induced Parkinson’s Disease Mouse Model. Antioxidants. [Link]

-

ResearchGate. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 3. 4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. MPTP - Wikipedia [en.wikipedia.org]

- 6. The MPTP Story - PMC [pmc.ncbi.nlm.nih.gov]

- 7. innospk.com [innospk.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. scbt.com [scbt.com]

- 10. 1,2,3,6-Tetrahydropyridine | C5H9N | CID 12750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | 23007-85-4 [chemicalbook.com]

- 12. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride | 23007-85-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | 23007-85-4 | IM57898 [biosynth.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.nl [fishersci.nl]

- 16. 1,2,3,6-Tetrahydropyridine Synthesis [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by mitochondrion-targeted cytochrome P450 2D6: implications in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. merckmillipore.com [merckmillipore.com]

- 20. beilstein-journals.org [beilstein-journals.org]

- 21. 1,2,3,6-TETRAHYDROPYRIDINE(694-05-3) 1H NMR [m.chemicalbook.com]

- 22. 1-METHYL-1,2,3,6-TETRAHYDROPYRIDINE(694-55-3) 1H NMR [m.chemicalbook.com]

- 23. mdpi.com [mdpi.com]

- 24. ehs.miami.edu [ehs.miami.edu]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

1,2,3,6-Tetrahydropyridine hydrochloride structure activity relationship

An In-Depth Technical Guide to the Structure-Activity Relationship of 1,2,3,6-Tetrahydropyridine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,6-tetrahydropyridine (THP) moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds.[1][2] This guide offers a comprehensive exploration of the structure-activity relationships (SAR) of 1,2,3,6-tetrahydropyridine derivatives, with a particular focus on the hydrochloride salt form, which enhances solubility and stability for research and development. We will dissect the key structural components of the THP ring, examining how substitutions at each position influence pharmacological activity. The paradoxical role of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) will be used as a foundational case study to illustrate core SAR principles.[3] This document is intended to serve as a technical resource for professionals engaged in drug discovery, providing insights into the design, synthesis, and evaluation of novel THP-based therapeutic agents for a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[1][4]

Introduction: The 1,2,3,6-Tetrahydropyridine Scaffold

The tetrahydropyridine ring system, a six-membered nitrogen-containing heterocycle with one double bond, exists as three structural isomers.[4] Among these, the 1,2,3,6-tetrahydropyridine scaffold has garnered the most significant attention in drug discovery. Its structural rigidity, combined with the presence of a basic nitrogen atom and a reactive double bond, provides a versatile template for creating molecules that can interact with a wide array of biological targets.[2] The THP motif is found in numerous natural products, synthetic pharmaceuticals, and research chemicals.[4]

The hydrochloride salt form is frequently utilized in preclinical and clinical development.[5] The formation of a hydrochloride salt from the basic nitrogen atom of the tetrahydropyridine ring significantly improves the compound's aqueous solubility and stability, which are critical properties for administration and formulation.[5] Throughout this guide, "1,2,3,6-tetrahydropyridine" will often refer to its hydrochloride salt form, as this is the most common state for biological testing.

The Archetype: MPTP, a Neurotoxin that Unlocked SAR Insights

The field of THP research was profoundly influenced by the discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent and selective neurotoxin that induces symptoms of Parkinson's disease in humans and primates.[3][6] This tragic discovery paradoxically provided researchers with an invaluable tool for studying Parkinson's disease and established a robust framework for understanding the SAR of THP derivatives.[1][2]

The neurotoxicity of MPTP is not inherent to the molecule itself but is a result of its metabolic activation in the brain.[7] This process is a classic example of "lethal synthesis" and serves as a primary lesson in THP SAR.

Mechanism of MPTP Neurotoxicity:

-

Blood-Brain Barrier Penetration: The lipophilic nature of MPTP allows it to readily cross the blood-brain barrier.

-

MAO-B-Catalyzed Oxidation: Within glial cells, Monoamine Oxidase B (MAO-B) oxidizes MPTP to the 1-methyl-4-phenyl-2,3-dihydropyridinium ion (MPDP+).[8]

-

Further Oxidation: MPDP+ is then further oxidized to the ultimate toxic species, the 1-methyl-4-phenylpyridinium ion (MPP+).[7][8]

-

Dopaminergic Neuron Uptake: MPP+ is a substrate for the dopamine transporter (DAT) and is selectively taken up into dopaminergic neurons.[7]

-

Mitochondrial Toxicity: Inside the neurons, MPP+ accumulates in the mitochondria and inhibits Complex I of the electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death.[7]

This multi-step activation pathway highlights several critical structural features required for toxicity, which in turn, inform the design of non-toxic, therapeutic THP derivatives.

Caption: Metabolic activation of MPTP to its toxic metabolite MPP+.

Core Principles of 1,2,3,6-Tetrahydropyridine SAR

The biological activity of THP derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[9] Understanding these relationships is key to designing compounds with desired pharmacological profiles while minimizing off-target effects and toxicity.

N-1 Position: The Gateway to Diverse Activity

The nitrogen atom at the 1-position is a critical determinant of activity.

-

Small Alkyl Groups: The N-methyl group of MPTP is crucial for its recognition by MAO-B.[10] Analogs lacking an N-methyl group are generally devoid of toxicity.[10] Other small alkyl groups can be tolerated.

-

Bulky Substituents: Introducing larger, more complex substituents at the N-1 position can abolish MAO-B substrate activity and introduce novel pharmacological properties. For example, attaching an (arylcyclohexenyl)alkyl group to the nitrogen of a 4-phenyl-1,2,3,6-tetrahydropyridine core led to the discovery of potent dopamine autoreceptor agonists with potential antipsychotic activity.[11] This demonstrates how modifying the N-1 position can completely shift the therapeutic target.

C-4 Position: The Anchor for Target Interaction

The substituent at the C-4 position often acts as a primary pharmacophore, anchoring the molecule to its biological target.

-

Aryl Groups: A 4-phenyl group is a common feature in many neuroactive THP derivatives, as seen in MPTP.[12] Substitutions on this phenyl ring can modulate activity. For instance, in a series of dopamine autoreceptor agonists, electron-donating groups on the phenyl ring were better tolerated than electron-withdrawing groups.[11]

-

Alkyl and Other Groups: Replacing the 4-phenyl group with other moieties can lead to different activities. The key is that the C-4 substituent often dictates the primary interaction with the target protein's binding pocket.

C-5 Position: Fine-Tuning Potency and Selectivity

Substitutions at the C-5 position are often used to refine the activity profile of a lead compound.

-

Alkyl Groups: The introduction of a 5-ethyl group on N-benzoylamino-1,2,3,6-tetrahydropyridine derivatives was explored for anti-inflammatory and anticancer activities.[4][9] These studies showed that the presence and nature of substituents on the THP ring are crucial for their pharmacological properties.[4]

The C4=C5 Double Bond: A Site for Metabolism and Rigidity

The endocyclic double bond at the C4-C5 position is essential for the MAO-B-catalyzed oxidation of MPTP to MPDP+.[8] Saturation of this double bond to yield the corresponding piperidine analog typically abolishes this metabolic pathway and the associated neurotoxicity. This structural feature also imparts a degree of conformational rigidity to the ring, which can be important for receptor binding.

Caption: General Structure-Activity Relationship principles for the THP scaffold.

Therapeutic Applications and SAR Case Studies

The versatility of the THP scaffold has led to its exploration in various therapeutic areas.

Anti-Cancer Agents

Several studies have investigated THP derivatives as potential anticancer agents. In one series, novel N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines were synthesized and evaluated for their antiproliferative activity against breast and endometrial cancer cell lines.[9]

| Compound | R-Group (on benzoyl moiety) | IC50 (µM) on MCF-7 Cells | IC50 (µM) on Ishikawa Cells |

| EH1 | 4-OCH3 | > 100 | > 100 |

| EH2 | 2-Cl | > 100 | 71.88 |

| EH3 | 4-Cl | > 100 | > 100 |

| EH4 | 2-CH3 | > 100 | > 100 |

| Data adapted from Henderson et al.[9] |

While the activity in this particular series was modest, it highlights the systematic approach to SAR. The choice of substituents was based on molecular properties and bioactivity predictions, and the results provide a basis for designing more potent compounds.[9]

Anti-Inflammatory Agents

Chronic inflammation is linked to various diseases, and cyclooxygenase-2 (COX-2) is a key target for anti-inflammatory drugs. Substituted phenycarbonylamino-5-ethyl-1,2,3,6-tetrahydropyridine analogs have been designed and evaluated as potential COX-2 inhibitors.[13] Computational docking studies predicted that these analogs could interact with residues within the COX-2 active site. The synthesis of these compounds allows for experimental validation of the in silico predictions, forming a feedback loop for rational drug design.[13]

Experimental Protocols for SAR Evaluation

A robust SAR study relies on validated and reproducible experimental protocols. Here, we provide outline methodologies for the synthesis and biological evaluation of THP derivatives.

Protocol: General Synthesis of N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines

This protocol is based on the methods reported by Henderson et al. and demonstrates a common pathway to access these scaffolds.[9]

Step 1: N-amination of 3-Ethylpyridine

-

Dissolve 3-ethylpyridine in a suitable solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Add O-mesitylenesulfonylhydroxylamine portion-wise while maintaining the temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Precipitate the product, N-amino-3-ethylpyridinium mesitylenesulfonate, with diethyl ether, filter, and dry.

Step 2: Synthesis of Pyridinium Ylides

-

Suspend the N-amino-3-ethylpyridinium mesitylenesulfonate salt in methanol.

-

Add triethylamine to the suspension.

-

Add the desired substituted acid chloride (e.g., 2-chlorobenzoyl chloride) dropwise.

-

Stir the mixture at room temperature for 48 hours.

-

Remove the solvent under reduced pressure and purify the resulting pyridinium ylide by column chromatography or recrystallization.

Step 3: Reduction to 1,2,3,6-Tetrahydropyridine

-

Dissolve the purified pyridinium ylide in methanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH4) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridine product by column chromatography.

-

Confirm the structure and purity using 1H NMR, 13C NMR, and mass spectrometry.[2]

Protocol: In Vitro Cell Viability Assay (Anticancer Activity)

This protocol describes a typical method to assess the cytotoxicity of newly synthesized compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, Ishikawa).[9]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds dissolved in DMSO.

-

96-well microplates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (MTT, XTT).

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and low (<0.5%).

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.

-

Incubate the plates for a specified duration (e.g., 72 hours).[9]

-

After incubation, perform the cell viability assay according to the manufacturer's instructions. For CellTiter-Glo®, this involves adding the reagent, incubating, and measuring luminescence.

-

Record the data and calculate the percentage of cell viability relative to the vehicle control.

-

Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 5. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | 23007-85-4 [chemicalbook.com]

- 6. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity study of the mechanism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity. I. Evaluation of the biological activity of MPTP analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Methyl-4-phenylpyridinium (MPP+) but not 1-methyl-4-phenyl-1,2,3,6- tetrahydropyridine (MPTP) serves as methyl donor for dopamine: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on 1,2,3,6-tetrahydropyridine derivatives as potential monoamine oxidase inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

Physical and chemical characteristics of tetrahydropyridine isomers

An In-depth Technical Guide to the Physical and Chemical Characteristics of Tetrahydropyridine Isomers

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Tetrahydropyridines (THPs) are a critical class of nitrogen-containing heterocyclic compounds that form the structural core of numerous natural products and synthetic pharmaceutical agents.[1][2][3] Their biological activity is profoundly influenced by the specific arrangement of atoms within the six-membered ring, particularly the location of the endocyclic double bond. This guide provides a detailed examination of the three principal isomers of tetrahydropyridine: 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine. We will dissect their distinct physical properties, thermodynamic stabilities, and chemical reactivities, offering field-proven insights into their synthesis and characterization. This document is intended to serve as a comprehensive resource for researchers leveraging these versatile scaffolds in medicinal chemistry and organic synthesis.

Isomeric Landscape of Tetrahydropyridine

The fundamental formula C₅H₉N gives rise to three constitutional isomers of tetrahydropyridine, differentiated solely by the position of their carbon-carbon or carbon-nitrogen double bond.[4] This seemingly minor structural variance imparts dramatically different electronic and chemical properties, classifying them into distinct functional group categories: an enamine, an allylic amine, and an imine.

-

1,2,3,4-Tetrahydropyridine: This isomer possesses the double bond between C4 and C5. It is structurally classified as a cyclic enamine .

-

1,2,3,6-Tetrahydropyridine: Here, the double bond is between C4 and C5. This configuration makes it a cyclic allylic amine . This isomer is foundational to many synthetic routes and is notably the core of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[5][6]

-

2,3,4,5-Tetrahydropyridine (also known as Δ¹-Piperideine): This isomer features a carbon-nitrogen double bond, classifying it as a cyclic imine .[4][7] It is commercially available and serves as a key building block in synthesis.[4][8]

Caption: The three constitutional isomers of tetrahydropyridine.

Comparative Physical Properties

The physical characteristics of the isomers, such as boiling point and basicity, are direct consequences of their unique structures and the resulting intermolecular forces. The imine, with its polar C=N bond, exhibits different properties compared to the less polar C=C bond in the other two isomers.

| Property | 2,3,4,5-Tetrahydropyridine | 1,2,3,4-Tetrahydropyridine | 1,2,3,6-Tetrahydropyridine |

| Molar Mass | 83.13 g/mol [9] | 83.13 g/mol | 83.13 g/mol [10] |

| CAS Number | 505-18-0[4] | 37497-65-7[4] | 694-05-3[4] |

| Appearance | Colorless to pale yellow liquid[8] | - | Colorless liquid[10] |

| Boiling Point | ~135-140 °C (Calculated) | - | 114-116 °C |

| Flash Point | - | - | 43 °C[10] |

| Solubility | Soluble in water and organic solvents[8] | - | Insoluble in water[10] |

| pKa (Conjugate Acid) | ~9-10 (Estimated) | ~5-6 (Estimated) | ~8-9 (Estimated) |

Note: Experimental data for 1,2,3,4-tetrahydropyridine is scarce due to its relative instability.

Expertise & Experience: The lower estimated pKa of the 1,2,3,4-isomer's conjugate acid reflects the enamine structure. The nitrogen's lone pair is partially delocalized into the π-system of the double bond, reducing its availability for protonation. In contrast, the lone pairs on the imine and allylic amine nitrogens are more localized, rendering them more basic. The water solubility of the 2,3,4,5-isomer can be attributed to the polarity of the C=N bond and its ability to act as a hydrogen bond acceptor.

Thermodynamic Stability

The relative stability of isomers is a crucial factor in synthesis, storage, and reactivity. This can be evaluated experimentally through heat of combustion measurements or predicted using computational methods.[11][12]

Relative Stability: 1,2,3,6-THP > 1,2,3,4-THP > 2,3,4,5-THP

The general order of stability places the allylic amine as the most stable, followed by the enamine, with the imine being the least stable. This is because the C=N double bond in the imine is inherently more reactive and possesses higher ground-state energy than the C=C double bonds in the other isomers. The enamine (1,2,3,4-THP) is prone to isomerization and hydrolysis. The 1,2,3,6-THP isomer is the most stable of the three due to its isolated, disubstituted double bond, which is thermodynamically favored over the endocyclic enamine or imine functionalities.

Caption: Relative thermodynamic stability of tetrahydropyridine isomers.

Chemical Reactivity and Mechanistic Insights

The distinct functionalities of the isomers dictate their chemical behavior. Understanding these differences is paramount for designing synthetic routes and predicting reaction outcomes.

2,3,4,5-Tetrahydropyridine (Imine Reactivity)

The C=N bond is polarized, with the carbon being electrophilic and the nitrogen being nucleophilic and basic.

-

Nucleophilic Addition: The electrophilic carbon is susceptible to attack by nucleophiles. For example, reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) readily yields piperidine.

-

Hydrolysis: The imine functionality is sensitive to water and can hydrolyze, especially under acidic conditions, to form 5-aminopentanal.

-

Alkylation/Acylation: The nitrogen atom can act as a nucleophile, participating in alkylation and acylation reactions.[8]

1,2,3,4-Tetrahydropyridine (Enamine Reactivity)

Enamines are versatile intermediates in organic synthesis, acting as nucleophiles at the α-carbon (C6 in this case).

-

Electrophilic Attack: It reacts readily with electrophiles such as alkyl halides and acyl chlorides at the C6 position. This is a cornerstone of enamine chemistry for C-C bond formation.

-

Tautomerization: It exists in equilibrium with its iminium cation tautomer, particularly under acidic conditions, which enhances its reactivity towards nucleophiles at C5.

1,2,3,6-Tetrahydropyridine (Allylic Amine & Alkene Reactivity)

This isomer displays reactivity characteristic of both an alkene and an amine.

-

Alkene Reactions: The C=C double bond undergoes typical electrophilic addition reactions (e.g., halogenation, hydroboration-oxidation, epoxidation).

-

N-Functionalization: The secondary amine nitrogen can be easily alkylated, acylated, or used in transition metal-catalyzed coupling reactions.

-

Metabolism: In a biological context, this ring system can be oxidized by enzymes like monoamine oxidase B (MAO-B). The oxidation of the neurotoxin MPTP to the toxic pyridinium ion MPP+ is a well-studied example of this reactivity.[3][13]

Experimental Protocols for Isomer Characterization

Distinguishing between the three isomers is straightforward using standard spectroscopic techniques. The key is to identify the unique signals corresponding to the double bond (C=C vs. C=N) and the protons associated with it.

Step-by-Step Spectroscopic Analysis Workflow

-

Sample Preparation: Dissolve a small amount of the purified sample (1-5 mg for NMR, 1 drop for IR) in an appropriate solvent (e.g., CDCl₃ for NMR).

-

Mass Spectrometry (MS):

-

Acquire an electron ionization (EI) mass spectrum.

-

Validation: Confirm the molecular ion peak (M⁺) at m/z = 83. This validates the molecular formula C₅H₉N.

-

Analysis: Analyze fragmentation patterns. The allylic amine (1,2,3,6-THP) may show a characteristic loss of an allylic proton or fragmentation via retro-Diels-Alder, which would be distinct from the imine or enamine isomers.

-

-

Infrared (IR) Spectroscopy:

-

Acquire a spectrum using a thin film on a salt plate or as a solution.

-

Analysis: Look for characteristic stretching frequencies:

-

~3300-3400 cm⁻¹ (N-H stretch): Presence confirms a secondary amine (1,2,3,4- and 1,2,3,6-isomers). Absence suggests the 2,3,4,5-isomer (though it can exist in equilibrium with its enamine tautomer).

-

~1650-1670 cm⁻¹ (C=N stretch): A strong band in this region is indicative of the 2,3,4,5-isomer (imine) .

-

~1640-1660 cm⁻¹ (C=C stretch): A medium-to-weak band in this region points to the 1,2,3,4- or 1,2,3,6-isomers .

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra.

-

¹H NMR Analysis:

-

1,2,3,6-Isomer: Expect two distinct vinylic proton signals (~5.5-6.0 ppm) and an N-H proton signal.

-

1,2,3,4-Isomer: Expect one vinylic proton signal (~4.5-5.0 ppm) and an N-H proton.

-

2,3,4,5-Isomer: Expect a signal for the proton on the C=N bond at a significantly downfield shift (~7.5-8.0 ppm). No N-H proton will be visible.

-

-

¹³C NMR Analysis:

-

1,2,3,6-Isomer: Two signals in the alkene region (~120-130 ppm).

-

1,2,3,4-Isomer: Two signals in the alkene/enamine region (~100 ppm for the α-carbon and ~140 ppm for the β-carbon).

-

2,3,4,5-Isomer: A characteristic downfield signal for the C=N carbon (~160-170 ppm).

-

-

Caption: Self-validating workflow for the spectroscopic identification of THP isomers.

Conclusion

The tetrahydropyridine isomers, while sharing a common molecular formula, are fundamentally different molecules with distinct physical and chemical personalities. The 1,2,3,6-isomer is generally the most thermodynamically stable, while the 2,3,4,5-isomer (imine) is the most reactive towards nucleophiles, and the 1,2,3,4-isomer (enamine) provides a unique avenue for C-C bond formation. A systematic application of spectroscopic methods—mass spectrometry for formula validation, IR for functional group identification, and NMR for precise constitutional assignment—provides an unambiguous pathway to differentiate these critical structures. For scientists in drug discovery and development, a thorough understanding of these characteristics is not merely academic; it is essential for the rational design of synthetic strategies, for predicting metabolic pathways, and ultimately, for the successful development of novel therapeutics.

References

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

-

Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports, 5(1). [Link]

-

PubChem. (n.d.). 1,2,3,6-Tetrahydropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,4,5-Tetrahydropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Pyridine, 2,3,4,5-tetrahydro-. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydropyridine. Retrieved from [Link]

-

Javitch, J. A., D'Amato, R. J., Strittmatter, S. M., & Snyder, S. H. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences, 82(7), 2173–2177. [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

LibreTexts. (2021). Structural Effects on Acidity and Basicity. Chemistry LibreTexts. Retrieved from [Link]

-

Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477–484. [Link]

Sources

- 1. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. Tetrahydropyridine - Wikipedia [en.wikipedia.org]

- 5. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. MPTP - Wikipedia [en.wikipedia.org]

- 7. Pyridine, 2,3,4,5-tetrahydro- (CAS 505-18-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. CAS 505-18-0: 2,3,4,5-Tetrahydropyridine | CymitQuimica [cymitquimica.com]

- 9. 2,3,4,5-Tetrahydropyridine | C5H9N | CID 68161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,2,3,6-Tetrahydropyridine | C5H9N | CID 12750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,2,3,6-Tetrahydropyridine Hydrochloride: A Cornerstone for Amine-Containing Scaffolds in Drug Discovery

Introduction: The Strategic Importance of the Tetrahydropyridine Scaffold

Within the landscape of modern medicinal chemistry, the 1,2,3,6-tetrahydropyridine moiety stands as a pivotal heterocyclic building block. Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold".[1] The hydrochloride salt, with the CAS number 18513-79-6, offers a stable and readily handleable form of this versatile amine, making it a valuable starting material for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of 1,2,3,6-tetrahydropyridine hydrochloride, delving into its synthesis, chemical properties, reactivity, and applications, with a focus on the practical insights essential for laboratory-scale synthesis and drug discovery programs.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and process development.

| Property | Value | Source(s) |

| CAS Number | 18513-79-6 | [2] |

| Molecular Formula | C₅H₁₀ClN | [2] |

| Molecular Weight | 119.59 g/mol | [2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 189-191 °C | [4] |

| Boiling Point | 161.1 °C at 760 mmHg | [4] |

| Flash Point | 51.2 °C | [4] |

Synthesis of 1,2,3,6-Tetrahydropyridine Hydrochloride: A Practical Perspective

The synthesis of 1,2,3,6-tetrahydropyridine hydrochloride is typically achieved through the partial reduction of pyridine or a pyridinium salt. While a specific, detailed experimental protocol for the direct synthesis of the hydrochloride salt is not extensively documented in readily available literature, established methodologies for the reduction of pyridines can be adapted. The two primary approaches are catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation

Catalytic hydrogenation of pyridine offers a direct route to piperidine, and controlling the reaction to selectively yield the tetrahydropyridine isomer can be challenging.[5] However, certain catalytic systems and conditions can favor the formation of the partially hydrogenated product.

Conceptual Workflow for Catalytic Hydrogenation:

Figure 1: General scheme for the catalytic hydrogenation of pyridine, highlighting the potential for partial or full reduction.

One promising approach involves rhodium-catalyzed transfer hydrogenation of pyridinium salts. This method has been shown to be highly chemoselective, affording 1,2,3,6-tetrahydropyridines under mild conditions.[6][7]

Experimental Protocol: Rhodium-Catalyzed Transfer Hydrogenation of a Pyridinium Salt [6]

This protocol describes a general procedure that can be adapted for the synthesis of 1,2,3,6-tetrahydropyridine.

-

Preparation of the Pyridinium Salt: In a suitable reaction vessel, pyridine is reacted with an appropriate alkylating or acylating agent (e.g., benzyl bromide) to form the corresponding N-substituted pyridinium salt. This activation step is crucial for the subsequent reduction.

-

Transfer Hydrogenation:

-

In a reaction tube, dissolve the pyridinium salt (0.5 mmol) in a 5:2 azeotropic mixture of formic acid and triethylamine (5 mL).

-

Add the rhodium catalyst, for example, [Cp*RhCl₂]₂, and an iodide promoter such as potassium iodide.

-

Stir the reaction mixture at 40 °C for 24 hours under an inert atmosphere (e.g., nitrogen).

-

-

Workup and Isolation:

-

After cooling to room temperature, the reaction mixture is basified with an aqueous solution of a suitable base like potassium hydroxide.

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate (3 x 20 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the free base, 1,2,3,6-tetrahydropyridine.

-

-

Formation of the Hydrochloride Salt: The isolated free base is then dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent to precipitate the 1,2,3,6-tetrahydropyridine hydrochloride salt, which can then be collected by filtration and dried.

Chemical Reduction with Hydride Reagents

The reduction of pyridinium salts with hydride reagents, most notably sodium borohydride, is a widely used method for the synthesis of 1,2,3,6-tetrahydropyridines.[8] The regioselectivity of the hydride attack (1,2- vs. 1,4-addition) is influenced by the nature of the substituent on the nitrogen atom of the pyridinium salt.

Conceptual Workflow for Sodium Borohydride Reduction:

Figure 2: General pathway for the sodium borohydride reduction of a pyridinium salt to a 1,2,3,6-tetrahydropyridine.

Experimental Protocol: Sodium Borohydride Reduction of an N-Acylpyridinium Salt [8]

This protocol provides a general framework for the synthesis.

-

Formation of the Pyridinium Salt: In a reaction flask, pyridine is treated with an acylating agent (e.g., methyl chloroformate) in a suitable solvent like methanol at low temperatures (e.g., -65 °C) to form the N-acylpyridinium salt in situ.

-

Reduction:

-

To the solution of the pyridinium salt, sodium borohydride is added portion-wise while maintaining the low temperature.

-

The reaction is stirred for several hours at the low temperature.

-

-

Workup and Isolation:

-

The reaction is quenched by pouring it onto crushed ice.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

-

Hydrolysis and Salt Formation: The resulting N-acyl-1,2,3,6-tetrahydropyridine can be hydrolyzed under acidic or basic conditions to yield the free base, which is then converted to the hydrochloride salt as described in the catalytic hydrogenation section.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the free base, 1,2,3,6-tetrahydropyridine, would be expected to show signals for the olefinic protons (C4-H and C5-H), the allylic protons (C6-H₂), the other methylene protons (C3-H₂), and the N-H proton. Upon protonation to form the hydrochloride salt, the N-H proton signal would shift downfield and may broaden. The signals of the adjacent methylene groups would also experience a downfield shift due to the electron-withdrawing effect of the positively charged nitrogen.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the two olefinic carbons and the three saturated carbons. Protonation to the hydrochloride salt would cause a downfield shift for the carbons alpha to the nitrogen (C2 and C6).

Infrared (IR) Spectroscopy

The IR spectrum of 1,2,3,6-tetrahydropyridine hydrochloride would be expected to exhibit the following characteristic absorption bands:

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch (salt) | 3200-2500 (broad) |

| C-H Stretch (alkene) | 3100-3000 |

| C-H Stretch (alkane) | 3000-2850 |

| C=C Stretch | 1680-1620 |

| N-H Bend | 1650-1580 |

Reactivity and Synthetic Applications

1,2,3,6-Tetrahydropyridine hydrochloride is a versatile intermediate for the synthesis of a wide range of more complex molecules, primarily through reactions involving the secondary amine and the double bond.

N-Functionalization Reactions

The secondary amine of 1,2,3,6-tetrahydropyridine (after neutralization of the hydrochloride salt) is nucleophilic and readily undergoes a variety of functionalization reactions.

-

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces a substituent on the nitrogen atom. This is a fundamental transformation for building molecular complexity.

-

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-acyl derivatives. This reaction is often used to protect the nitrogen or to introduce specific functional groups.[1]

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a facile route to N-substituted derivatives.

Reactions of the Double Bond

The endocyclic double bond in the 1,2,3,6-tetrahydropyridine ring is amenable to various addition and cycloaddition reactions.

-

Hydrogenation: The double bond can be reduced to afford the corresponding piperidine derivative. This is often achieved by catalytic hydrogenation.

-

Halogenation and Hydrohalogenation: Addition of halogens or hydrogen halides across the double bond provides access to functionalized piperidines.

-

Diels-Alder Reaction: The double bond can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes, leading to the formation of bicyclic nitrogen-containing scaffolds.[9] This reaction is a powerful tool for the rapid construction of complex molecular architectures.

Conceptual Workflow for N-Functionalization and Double Bond Reactions:

Figure 3: Key reaction pathways starting from 1,2,3,6-tetrahydropyridine.

Role in Drug Discovery and Development

The 1,2,3,6-tetrahydropyridine scaffold is a recurring motif in numerous biologically active compounds and approved drugs. Its structural features allow it to interact with a variety of biological targets. While specific examples detailing the direct use of 1,2,3,6-tetrahydropyridine hydrochloride in the synthesis of marketed drugs are not always explicitly published, its role as a precursor to more complex tetrahydropyridine and piperidine derivatives is well-established.

One of the most well-known, albeit notorious, derivatives is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[3] MPTP is a neurotoxin that selectively destroys dopaminergic neurons and is widely used in research to create animal models of Parkinson's disease.[10] This has spurred significant research into the synthesis and biological evaluation of other tetrahydropyridine derivatives as potential therapeutic agents for neurological disorders.

Furthermore, the tetrahydropyridine ring is a key component of compounds investigated for their anti-inflammatory, anticancer, and antimicrobial activities.[1] The ability to readily functionalize both the nitrogen atom and the carbon backbone of the tetrahydropyridine ring makes it an attractive scaffold for generating diverse libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

While 1,2,3,6-tetrahydropyridine hydrochloride itself is not as acutely toxic as its derivative MPTP, it is still a chemical that requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth and seek medical attention.

-

Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.

Conclusion

1,2,3,6-Tetrahydropyridine hydrochloride is a foundational building block in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its stable, crystalline nature makes it a convenient starting material for accessing the versatile 1,2,3,6-tetrahydropyridine scaffold. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in research and drug development. While the direct synthesis and detailed spectral characterization of the hydrochloride salt require further elucidation in the accessible literature, the established chemistry of the tetrahydropyridine ring system provides a robust framework for its utilization in the creation of novel and medicinally relevant molecules.

References

- 1. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 2. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | 23007-85-4 [chemicalbook.com]

- 3. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. thno.org [thno.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. 1,2,3,6-Tetrahydropyridine Synthesis [organic-chemistry.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. MPTP hydrochloride, powder, 23007-85-4, Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to 1,2,3,6-Tetrahydropyridine Hydrochloride: Properties, Characterization, and Handling

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,6-Tetrahydropyridine and its derivatives are pivotal heterocyclic moieties in modern medicinal chemistry and organic synthesis.[1] Their structural presence in numerous bioactive natural products and synthetic pharmaceutical agents has driven the development of innovative synthetic methodologies.[1] The hydrochloride salt of 1,2,3,6-tetrahydropyridine is a frequently utilized form, valued as a stable and soluble building block in complex synthetic pathways.[2][3]

This guide provides an in-depth examination of 1,2,3,6-tetrahydropyridine hydrochloride, focusing on its fundamental molecular properties, methods for structural verification, and essential protocols for its synthesis and safe handling. The content is structured to provide not just data, but a causal understanding of the material's behavior and the rationale behind key experimental procedures.

Part 1: Core Molecular Identity and Physicochemical Properties

Accurate identification is the foundation of all chemical research. 1,2,3,6-Tetrahydropyridine is often handled as its hydrochloride salt to improve stability and aqueous solubility compared to its free base form.[3] It is critical to distinguish between these two forms, as their molecular weights and physical properties differ significantly.

Chemical Identifiers

The following table summarizes the key identifiers for 1,2,3,6-tetrahydropyridine and its hydrochloride salt. Using the correct CAS Registry Number is paramount for accurate substance registration, procurement, and regulatory compliance.

| Identifier | 1,2,3,6-Tetrahydropyridine (Free Base) | 1,2,3,6-Tetrahydropyridine Hydrochloride |

| Molecular Formula | C₅H₉N[4][5][6] | C₅H₉N · HCl[2] |

| Molecular Weight | 83.13 g/mol [5][6] | 119.59 g/mol [2] |

| IUPAC Name | 1,2,3,6-tetrahydropyridine[6] | 1,2,3,6-tetrahydropyridine;hydrochloride |

| CAS Registry Number | 694-05-3[4][5][6] | 18513-79-6[2][7] |

| SMILES String | C1CC=CCN1[5] | Cl.C1CC=CCN1[2] |

| InChIKey | FTAHXMZRJCZXDL-UHFFFAOYSA-N[4][5] | AFCYWWIZGOUXCF-UHFFFAOYSA-N[2] |

Physicochemical Data

The physical properties dictate the conditions required for storage, handling, and reaction setup. The conversion to a hydrochloride salt drastically increases the melting point, reflecting the change from a molecular liquid to an ionic solid.

| Property | Value | Form |

| Melting Point | 189-191 °C[2] | Hydrochloride Salt |

| Melting Point | -48 °C[5] | Free Base |

| Boiling Point | 108 °C[5] | Free Base |

| Density | 0.911 g/mL at 25 °C[5] | Free Base |

| Appearance | Colorless liquid[6] | Free Base |

| Appearance | White solid (typical for related salts)[8] | Hydrochloride Salt |

Part 2: Structural Verification and Analytical Logic

Confirming the identity and purity of 1,2,3,6-tetrahydropyridine hydrochloride is a non-negotiable step in any research workflow. Spectroscopic methods provide a definitive structural fingerprint of the molecule.

The rationale for using multiple spectroscopic techniques is one of self-validation; NMR provides the carbon-hydrogen framework, IR confirms the presence of key functional groups and the salt formation, and Mass Spectrometry verifies the molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure. For 1,2,3,6-tetrahydropyridine hydrochloride in a solvent like DMSO-d₆, one would expect to see characteristic signals corresponding to the unique protons and carbons in the molecule. The protonation of the nitrogen by HCl will induce a significant downfield shift in the chemical shifts of adjacent protons (at the C2 and C6 positions) compared to the free base, providing clear evidence of salt formation. Both ¹H NMR and ¹³C NMR spectra are available for the free base and its derivatives, serving as crucial reference points.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of specific functional groups. For the hydrochloride salt, the most telling feature is the appearance of a broad absorption band in the 2400-2800 cm⁻¹ region. This is characteristic of the N-H⁺ stretch of an amine salt, a feature absent in the free base. The spectrum for the free base shows characteristic C-H and C=C stretching frequencies.[11][12]

Part 3: Synthesis and Purification Workflow

1,2,3,6-Tetrahydropyridine serves as a foundational heterocyclic building block.[2] Modern organic synthesis offers several robust strategies for constructing the tetrahydropyridine ring system.

Overview of Synthetic Strategies

The synthesis of substituted tetrahydropyridines is a well-documented field. Key methodologies include:

-

Palladium-Catalyzed Reactions: Heck and Suzuki reactions, as well as termolecular allenylation cascades, provide efficient routes to variously substituted tetrahydropyridines.[13][14] These methods are valued for their reliability and tolerance of diverse functional groups.

-

Aza-Diels-Alder Reaction: This cycloaddition reaction offers a powerful method for constructing the six-membered ring in a stereocontrolled manner.[14]

-

Pictet-Spengler Reaction: This reaction is particularly useful for synthesizing tetrahydroisoquinoline-fused tetrahydropyridines, which are common motifs in neuroactive compounds.[15]

Protocol: Preparation of Hydrochloride Salt from Free Base

This protocol outlines a standard, self-validating procedure for converting the synthesized free base into its stable hydrochloride salt. The endpoint is validated by the precipitation of the salt and can be confirmed by the analytical methods described in Part 2.

Methodology:

-

Dissolution: Dissolve the purified 1,2,3,6-tetrahydropyridine (free base) in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol) at a concentration of approximately 0.5-1.0 M. The choice of an anhydrous solvent is critical to prevent the introduction of water, which can interfere with precipitation.

-

Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add, with stirring, a stoichiometric equivalent (1.0 eq) of a solution of hydrogen chloride in the same solvent or in dioxane. The slow, cooled addition is a safety measure to control the exothermic nature of the acid-base neutralization.

-

Precipitation & Maturation: Upon addition of HCl, the hydrochloride salt will precipitate as a solid. Continue stirring the resulting slurry in the ice bath for 1-2 hours to ensure complete precipitation and crystallization. This "maturation" step is key to maximizing yield and purity.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of the cold, anhydrous solvent to remove any unreacted starting material or soluble impurities.

-

Drying: Dry the isolated solid under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight. This removes residual solvent, yielding the pure 1,2,3,6-tetrahydropyridine hydrochloride.

Caption: General workflow for the preparation of 1,2,3,6-tetrahydropyridine HCl.

Part 4: Safety, Handling, and Storage

Proper handling of 1,2,3,6-tetrahydropyridine hydrochloride is essential to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

The compound is classified with the following hazards. This information dictates the minimum required personal protective equipment (PPE) and engineering controls.

| GHS Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation[7] |

| Eye Irritation | H319 | Causes serious eye irritation[7] |

| Respiratory Irritation | H335 | May cause respiratory irritation[7] |

Protocol for Safe Laboratory Handling

This protocol provides a self-validating system for safe handling by integrating hazard assessment with engineering and administrative controls.

Methodology:

-

Hazard Assessment: Before handling, review the Safety Data Sheet (SDS). Acknowledge the hazards: skin, eye, and respiratory irritation.[7]

-

Engineering Controls: Always handle the solid compound inside a certified chemical fume hood. The rationale is to prevent inhalation of fine particulates, addressing the H335 hazard directly.[16][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Gloves: Impervious gloves (e.g., nitrile) must be worn to prevent skin contact (H315). Inspect gloves before use.

-

Eye Protection: Safety goggles or glasses are mandatory to prevent eye contact (H319).

-

Lab Coat: A standard lab coat protects against incidental skin contact.

-

-

Handling: Avoid creating dust when weighing or transferring the material.[16] Use tools (spatulas) carefully. Ensure all containers are clearly labeled.

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[7][16][17] It should be stored locked up and away from incompatible materials like strong oxidizing agents.[7][16][17]

-

Disposal: Dispose of waste materials in accordance with all local, regional, and national regulations.[7][16]

Caption: Logical flow of safety precautions for handling the compound.

Conclusion

1,2,3,6-Tetrahydropyridine hydrochloride is a valuable reagent whose effective use hinges on a thorough understanding of its fundamental properties. Its molecular formula (C₅H₉N · HCl) and molecular weight (119.59 g/mol ) are the starting points for all stoichiometric calculations.[2] The clear physicochemical differences between the salt and its free base underscore the importance of accurate identification, which is best achieved through a combination of NMR and IR spectroscopy. By following robust synthetic and safety protocols, researchers can confidently and safely integrate this important building block into their work, advancing the fields of chemical synthesis and drug discovery.

References

-

Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. J. Clinical Medical Reviews and Reports, 5(1). [Link]

-

Molbase. 1,2,3,6-TETRAHYDROPYRIDINE HYDROCHLORIDE SDS. [Link]

-

NIST. 1,2,3,6-Tetrahydropyridine. [Link]

-

EMD Millipore. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride. [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,3,6-tetrahydropyridines. [Link]

-

NIST. 1,2,3,6-Tetrahydropyridine IR Spectrum. [Link]

-

PubChem. 1,2,3,6-Tetrahydropyridine. [Link]

-

Grunewald, G. L., et al. (1996). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 39(17), 3327–3335. [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,3,6-tetrahydropyridines. [Link]

-

NIST. 1,2,3,6-Tetrahydropyridine IR Spectrum Data. [Link]

-

SpectraBase. 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride 13C NMR Spectrum. [Link]

- Google Patents.

Sources

- 1. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 2. 1,2,3,6-Tetrahydropyridine 98 18513-79-6 [sigmaaldrich.com]

- 3. CAS 1005-71-6: 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyrid… [cymitquimica.com]

- 4. 1,2,3,6-Tetrahydropyridine [webbook.nist.gov]

- 5. 1,2,3,6-Tetrahydropyridine 97 694-05-3 [sigmaaldrich.com]

- 6. 1,2,3,6-Tetrahydropyridine | C5H9N | CID 12750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | 23007-85-4 [chemicalbook.com]

- 9. 1,2,3,6-TETRAHYDROPYRIDINE(694-05-3) 1H NMR [m.chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. 1,2,3,6-Tetrahydropyridine [webbook.nist.gov]

- 12. 1,2,3,6-Tetrahydropyridine [webbook.nist.gov]

- 13. 1,2,3,6-Tetrahydropyridine Synthesis [organic-chemistry.org]

- 14. 1,2,3,6-Tetrahydropyridine Synthesis [organic-chemistry.org]

- 15. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.nl [fishersci.nl]

The Serendipitous Discovery and Scientific Unraveling of MPTP Neurotoxicity: A Technical Guide for Neurodegeneration Research

Abstract

The inadvertent discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxicity represents a watershed moment in the study of Parkinson's disease (PD). This guide provides an in-depth technical exploration of the history, mechanism, and application of MPTP in modeling parkinsonism for researchers, scientists, and drug development professionals. We will delve into the molecular cascade initiated by MPTP, from its metabolic activation to the selective destruction of dopaminergic neurons. Furthermore, this document offers detailed, field-proven protocols for the induction and analysis of MPTP-induced neurodegeneration in murine models, equipping researchers with the practical knowledge to leverage this pivotal tool in the quest for novel therapeutics for Parkinson's disease.

A Tragic Accident, A Scientific Breakthrough: The Dawn of the MPTP Era

The story of MPTP begins not in a pristine laboratory, but in the shadows of illicit drug synthesis. In 1976, a 23-year-old chemistry graduate student named Barry Kidston tragically self-administered a homemade batch of the synthetic opioid MPPP (1-methyl-4-phenyl-4-propionoxypiperidine).[1][2][3][4] Within days, he developed severe parkinsonian symptoms, a condition typically associated with aging.[1][2][3] This bizarre case was an early, isolated clue.

The full impact of this neurotoxin would not be realized until the early 1980s, when a cluster of young individuals in California presented with rapid-onset, irreversible parkinsonism.[5][6] Astute clinical observation by neurologist Dr. J. William Langston and his team linked these cases to the use of a new "synthetic heroin."[5][6] Analysis of the street drug revealed it was contaminated with MPTP, a byproduct of improper MPPP synthesis.[5] This tragic series of events provided an unprecedented and highly specific tool to model Parkinson's disease, a condition that had previously lacked a robust experimental model.[5][7]

The clinical presentation of MPTP-induced parkinsonism in humans is remarkably similar to idiopathic Parkinson's disease, including symptoms like generalized slowing of movement, rigidity, resting tremor, and a flexed posture.[8] These patients also showed a positive response to L-dopa therapy, the standard treatment for PD.[6][8] Autopsy of one of the early cases revealed a profound and selective loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), the pathological hallmark of Parkinson's disease.[8][9]

The Molecular Cascade of MPTP Neurotoxicity: From Pro-toxin to Neuronal Demise

MPTP itself is a relatively innocuous, lipophilic molecule that can readily cross the blood-brain barrier.[1][10] The profound neurotoxicity of MPTP arises from its metabolic conversion to the active toxin, 1-methyl-4-phenylpyridinium (MPP+).[1][10][11] This process is a multi-step cascade that ensures the selective targeting of dopaminergic neurons.

Metabolic Activation: The Role of Monoamine Oxidase B (MAO-B)

Once in the brain, MPTP is taken up by non-dopaminergic cells, primarily astrocytes.[10][12] Within these glial cells, the enzyme monoamine oxidase B (MAO-B), located on the outer mitochondrial membrane, catalyzes the oxidation of MPTP to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[11][13][14] MPDP+ is then further oxidized, likely through spontaneous oxidation, to the stable and toxic MPP+.[12][14][15]

The critical role of MAO-B in this bioactivation was confirmed by studies showing that MAO-B inhibitors, such as selegiline, can prevent MPTP-induced neurotoxicity by blocking the conversion of MPTP to MPP+.[1][16][17][18]

Selective Uptake: The Dopamine Transporter (DAT) as a Gateway

Following its formation, MPP+ is released into the extracellular space.[10][15] Its selective toxicity to dopaminergic neurons is due to its high affinity for the dopamine transporter (DAT), a protein on the surface of these neurons responsible for the reuptake of dopamine from the synapse.[1][19][20][21] MPP+ essentially "hijacks" the DAT, leading to its accumulation within dopaminergic neurons.[19][22][23] The absolute requirement of DAT for MPTP neurotoxicity is demonstrated by the fact that mice lacking the DAT gene are resistant to the effects of MPTP.[6]

Mitochondrial Sabotage: The Inhibition of Complex I and Oxidative Stress

Once inside the dopaminergic neuron, MPP+ is actively sequestered into the mitochondria, driven by the mitochondrial membrane potential.[13][24][25] Within the mitochondria, MPP+ exerts its primary toxic effect by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[5][11][13][24]

This inhibition has several catastrophic consequences for the cell:

-

ATP Depletion: The blockade of the electron transport chain severely impairs ATP production, leading to an energy crisis within the neuron.[24][25]

-